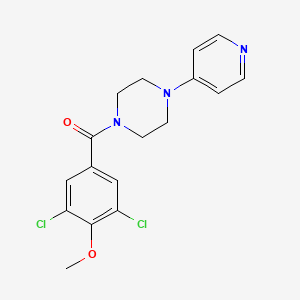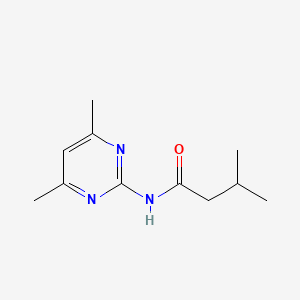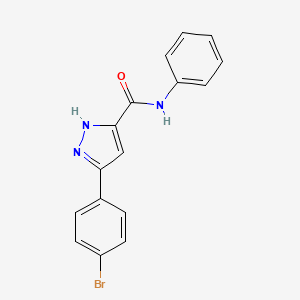![molecular formula C18H22N2O3 B7644699 N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide](/img/structure/B7644699.png)
N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. G9a plays a crucial role in the regulation of gene expression and is involved in various cellular processes such as differentiation, development, and proliferation. BIX-01294 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Mécanisme D'action
N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide is a selective inhibitor of G9a, an enzyme that catalyzes the methylation of lysine 9 on histone H3. This methylation is associated with gene silencing and chromatin condensation. By inhibiting G9a, this compound prevents the methylation of histone H3, leading to the activation of genes that are normally silenced. This can result in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and apoptosis. It has also been demonstrated to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In neurological disorders, this compound has been shown to reduce neuroinflammation and improve cognitive function. In viral infections, this compound has been shown to inhibit the replication of various viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide in lab experiments is its selectivity for G9a, which allows for the specific inhibition of this enzyme without affecting other histone methyltransferases. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the research on N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide include the development of more potent and selective G9a inhibitors, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in lab experiments and clinical trials.
Méthodes De Synthèse
N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents such as cyclopentanone, 2-bromo-5-nitrobenzoic acid, and butylamine. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiotherapy. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In viral infections, this compound has been shown to inhibit the replication of various viruses such as human cytomegalovirus and herpes simplex virus.
Propriétés
IUPAC Name |
N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-12(2)19-17(23)18(10-6-7-11-18)20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3,(H,19,23)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKCIOHYBAUJAS-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)NC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)
![2-(2-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644644.png)
![N-[2-oxo-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7644648.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644654.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644656.png)

![N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7644670.png)
![2-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644679.png)

![5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole](/img/structure/B7644691.png)

![3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7644709.png)